molecular formula C5H8N4O3 B14462640 Glycoluril-formaldehyde CAS No. 92908-23-1

Glycoluril-formaldehyde

Cat. No.: B14462640
CAS No.: 92908-23-1
M. Wt: 172.14 g/mol
InChI Key: NGFUWANGZFFYHK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycoluril-formaldehyde is typically synthesized through the condensation of glycoluril with formaldehyde under acidic conditions. The reaction can be catalyzed by various acids such as hydrochloric acid, sulfuric acid, or trifluoroacetic acid. The reaction is usually carried out at elevated temperatures to ensure complete condensation .

Industrial Production Methods: On an industrial scale, the synthesis of this compound involves the use of urea and glyoxal as starting materials. The reaction is catalyzed by phosphoric acid or phosphoric anhydride at temperatures around 95°C. This method is efficient and yields high amounts of the desired product .

Chemical Reactions Analysis

Types of Reactions: Glycoluril-formaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Acid Catalysts: Hydrochloric acid, sulfuric acid, trifluoroacetic acid.

    Base Catalysts: Potassium hydroxide.

    Solvents: Water, methanol.

Major Products:

Mechanism of Action

The mechanism of action of glycoluril-formaldehyde involves the formation of stable complexes with various guest molecules. The compound’s ability to form hydrogen bonds and its rigid structure make it an excellent host for encapsulating other molecules. This property is particularly useful in drug delivery, where this compound derivatives can protect therapeutic agents from degradation and ensure targeted delivery .

Properties

CAS No.

92908-23-1

Molecular Formula

C5H8N4O3

Molecular Weight

172.14 g/mol

IUPAC Name

1,3,3a,4,6,6a-hexahydroimidazo[4,5-d]imidazole-2,5-dione;formaldehyde

InChI

InChI=1S/C4H6N4O2.CH2O/c9-3-5-1-2(7-3)8-4(10)6-1;1-2/h1-2H,(H2,5,7,9)(H2,6,8,10);1H2

InChI Key

NGFUWANGZFFYHK-UHFFFAOYSA-N

Canonical SMILES

C=O.C12C(NC(=O)N1)NC(=O)N2

Related CAS

36833-16-6
68036-98-6

Origin of Product

United States

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